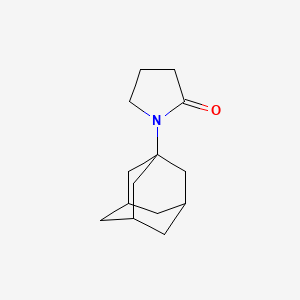

1-(1-Adamantyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

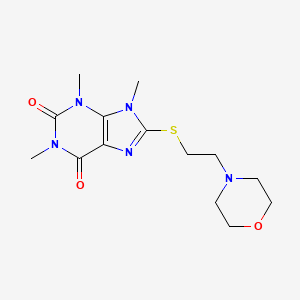

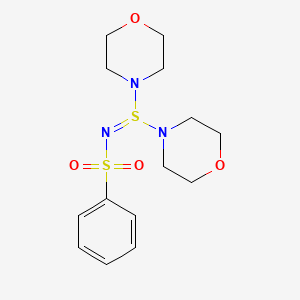

1-(1-Adamantyl)pyrrolidin-2-one is a useful research chemical compound used in the preparation of compounds related to 1-??adamantamine as antiviral agents . It’s a compound that has been used in the synthesis of various derivatives of adamantane .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromadamantane with pyrrolidin-2-one . A number of framework compounds containing a pyrrolidin-2-one fragment either in the side chain or as part of the framework system were synthesized . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Molecular Structure Analysis

The molecular formula of this compound is C14H21NO . It’s a compound that contains a pyrrolidin-2-one fragment either in the side chain or as part of the framework system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-bromadamantane with pyrrolidin-2-one . Other reactions include the cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not explicitly mentioned in the search results, physical properties of similar compounds include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Catalytic Activities and Chemical Transformations

- The study of Co(II) complexes, including the interaction with 1-adamantyl groups, focuses on carbon-hydrogen insertion chemistry, demonstrating the potential for nitrene species to facilitate novel chemical transformations (Grant et al., 2016). This work highlights the versatility of adamantyl derivatives in catalyzing complex chemical processes.

Antimicrobial and Anti-inflammatory Activities

- Adamantyl derivatives, such as 1-adamantylamino compounds, have been shown to possess potent activity against influenza A virus, underscoring their potential in antiviral therapies (Stamatiou et al., 2001). Additionally, adamantyl-substituted oxadiazoles and thiadiazoles exhibit antimicrobial and anti-inflammatory properties, further expanding the therapeutic applications of adamantyl compounds (Kadi et al., 2007).

Polymer Science and Materials Chemistry

- In the realm of polymer science, adamantyl groups have been utilized to enhance the properties of polymers, such as in the polymerization of 5-(1-adamantyloxy)-2H-pyrrole-2-one, which leads to polymers with interesting photochemical and thermal properties (Wilson, 1976). The presence of adamantyl groups contributes to the development of materials with desirable characteristics, including improved stability and functionality.

Broad-Spectrum Antibacterial Candidates

- Research into adamantane-1-carbohydrazide derivatives has yielded compounds with significant broad-spectrum antibacterial activity, demonstrating the potential of adamantyl derivatives in addressing antibiotic resistance and developing new antibacterial agents (Al-Wahaibi et al., 2020).

Molecular Recognition and Assembling

- The versatility of adamantyl derivatives in molecular recognition and assembly is exemplified by the ability of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane to form one-dimensional motifs, highlighting the utility of adamantyl compounds in supramolecular chemistry and the design of molecular assemblies (Karle et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-adamantyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSPGERYUBJGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)